Pemetrexed disodium heptahydrate is a chemotherapy drug primarily used in the treatment of certain types of cancer, including malignant pleural mesothelioma and metastatic non-small cell lung cancer. It is a disodium salt of pemetrexed, characterized by its chemical formula and an average molecular weight of approximately 597.49 g/mol . This compound is supplied as a sterile lyophilized powder for intravenous administration, ensuring solubility and stability for clinical use .
Pemetrexed acts as a folate antimetabolite, mimicking folic acid but disrupting essential cellular processes. By incorporating itself into pathways involved in DNA synthesis, it inhibits three key enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [, ]. This inhibition disrupts the production of nucleotides, the building blocks of DNA, ultimately leading to cell death in rapidly dividing cancer cells.
Pemetrexed is a potent chemotherapy drug with associated side effects. Common side effects include fatigue, nausea, vomiting, and mouth sores []. More serious side effects can include blood count abnormalities, lung problems, and kidney issues []. Pemetrexed can also interact with other medications, so it's crucial to disclose all medications to a doctor before starting treatment.
Pemetrexed disodium heptahydrate functions as an antifolate agent, inhibiting enzymes involved in folate metabolism. Its primary mechanism involves the inhibition of thymidylate synthase, which is crucial for DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells . The compound also interacts with other enzymes such as dihydrofolate reductase and glycinamide ribonucleotide formyltransferase, further impeding nucleotide synthesis necessary for cell proliferation .
The biological activity of pemetrexed disodium heptahydrate has been extensively studied. It has been shown to induce apoptosis in various cancer cell lines, including those resistant to other chemotherapy agents. For instance, studies indicate that it can significantly reduce cell viability in non-small cell lung cancer cells by inducing G1 phase cell cycle arrest and increasing the levels of reactive oxygen species . The apoptotic pathway activated by pemetrexed involves alterations in protein expression, notably decreasing Bcl-2 and increasing Bax, leading to mitochondrial membrane potential changes and cytochrome c release .
Pemetrexed disodium heptahydrate can be synthesized through several methods, primarily involving the crystallization of pemetrexed disodium from aqueous solutions or water-soluble solvents. The process often requires careful control of temperature and humidity to achieve the desired hydrate form . Specific patents detail methods for producing stable crystalline forms, including the heptahydrate variant, which exhibits enhanced stability compared to other forms .
The primary applications of pemetrexed disodium heptahydrate are in oncology. It is indicated for:
Additionally, ongoing research is exploring its potential use in combination therapies with other chemotherapeutic agents to enhance efficacy against resistant cancer types.
Pemetrexed disodium heptahydrate shares structural and functional similarities with several other antifolate compounds. Below are some comparable compounds:
Compound Name | Mechanism of Action | Indications |
---|---|---|
Methotrexate | Inhibits dihydrofolate reductase | Various cancers; autoimmune diseases |
Raltitrexed | Inhibits thymidylate synthase | Colorectal cancer |
Pralatrexate | Inhibits dihydrofolate reductase | Peripheral T-cell lymphoma |
Uniqueness: Pemetrexed disodium heptahydrate is unique due to its specific dual inhibition mechanism targeting both thymidylate synthase and glycinamide ribonucleotide formyltransferase, which enhances its efficacy against solid tumors while minimizing resistance compared to other antifolates like methotrexate .
Pemetrexed disodium heptahydrate belongs to the antifolate class of chemotherapeutic agents, which interfere with folate metabolism to impede DNA synthesis. Structurally, it features a 6-5 fused pyrrolo[2,3-d]pyrimidine core, distinguishing it from classical antifolates like methotrexate. The molecule incorporates a benzoylglutamate moiety, enabling polyglutamation by folylpolyglutamate synthetase, which enhances intracellular retention and enzymatic inhibition potency [1] [7].
Table 1: Key Structural and Chemical Properties of Pemetrexed Disodium Heptahydrate
Property | Value |
---|---|
Chemical Formula | C₂₀H₃₃N₅Na₂O₁₃ |
Molecular Weight | 597.49 g/mol |
IUPAC Name | Disodium (2S)-2-{[4-(2-{2-amino-4-oxo-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate heptahydrate |
Primary Targets | Thymidylate Synthase, Dihydrofolate Reductase, Glycinamide Ribonucleotide Formyltransferase |
The heptahydrate form enhances solubility, facilitating intravenous administration, while the disodium salt stabilizes the molecule for prolonged shelf life [1] [5].
Pemetrexed disodium heptahydrate exerts its antineoplastic effects through simultaneous inhibition of three folate-dependent enzymes, a rarity among antifolates.
Thymidylate Synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis. Pemetrexed’s polyglutamated metabolites bind TS with a dissociation constant (Kᵢ) of 1.3 nM, competitively blocking the folate-binding site and depleting thymidine pools [8] [7]. This inhibition is amplified in low-folate environments, where pemetrexed’s affinity for TS surpasses that of endogenous folates [4] [6].
Dihydrofolate Reductase (DHFR) regenerates tetrahydrofolate (THF) from dihydrofolate (DHF), essential for purine synthesis. Pemetrexed inhibits DHFR with a Kᵢ of 7.2 nM, though this effect is secondary to TS suppression. Unlike methotrexate, pemetrexed’s DHFR inhibition is reversible and less critical to its overall activity, as demonstrated by incomplete protection of cells with thymidine supplementation alone [5] [4].
Glycinamide Ribonucleotide Formyltransferase (GARFT) catalyzes formyl transfer during purine biosynthesis. Pemetrexed polyglutamates inhibit GARFT with a Kᵢ of 65 nM, disrupting adenosine and guanine nucleotide production [8] [2]. This triple enzymatic blockade creates a synergistic depletion of both pyrimidines and purines, leading to catastrophic DNA synthesis failure [7] [6].
Table 2: Enzymatic Inhibition Profile of Pemetrexed Polyglutamates
Enzyme | Inhibition Constant (Kᵢ) | Primary Impact |
---|---|---|
Thymidylate Synthase | 1.3 nM | dTMP depletion |
Dihydrofolate Reductase | 7.2 nM | THF regeneration blockade |
GARFT | 65 nM | Purine synthesis disruption |
The concurrent inhibition of TS, DHFR, and GARFT starves cells of deoxythymidine triphosphate (dTTP) and purine nucleotides. TS blockade alone reduces dTTP levels by 90% within 4 hours in vitro, while GARFT inhibition decreases ATP and GTP concentrations by 60–70% [6] [2]. This dual deficit triggers S-phase arrest and apoptosis, as cells cannot synthesize DNA or repair mismatched bases [7] [4]. Notably, pemetrexed’s efficacy is heightened in tumors with impaired base excision repair (BER) pathways, such as those overexpressing uracil DNA glycosylase (UDG), which exacerbates genomic instability [6].
hENT1, a bidirectional nucleoside transporter, facilitates pemetrexed uptake in concert with folate-specific carriers. Pharmacodynamic studies reveal that pemetrexed upregulates hENT1 expression biphasically, peaking at 1–2 and 24–48 hours post-administration [3]. This induction enhances gemcitabine uptake in combination therapies but also potentiates pemetrexed’s own intracellular accumulation in a feed-forward mechanism [3] [6].
The Reduced Folate Carrier (RFC), a high-affinity transporter for reduced folates, is the primary route for pemetrexed entry. RFC-null cells exhibit 8-fold resistance to pemetrexed, underscoring its dependency on this transporter [4] [5]. RFC expression correlates with pemetrexed sensitivity across NSCLC cell lines (r = 0.78, p < 0.01), and epigenetic silencing of RFC genes confers clinical resistance [6] [4]. Competition with endogenous folates for RFC binding limits pemetrexed uptake in folate-replete environments, a phenomenon mitigated by folate depletion [4] [5].
Table 3: Transport Mechanisms of Pemetrexed Disodium Heptahydrate
Transporter | Affinity (Kₘ) | Role in Uptake |
---|---|---|
Reduced Folate Carrier | 1.2 µM | Primary influx route |
hENT1 | Not reported | Secondary uptake/efflux |
Proton-Coupled Folate Transporter | 0.8 µM | Minor role in acidic microenvironments |
The synthesis of pemetrexed disodium heptahydrate utilizing methyl 4-iodobenzoate as a starting material represents one of the most efficient and environmentally sustainable approaches currently available [1]. This methodology employs methyl 4-iodobenzoate and 3-buten-1-ol as primary starting materials through a six-step synthetic sequence [1].
The process initiates with a Heck cross-coupling reaction between methyl 4-iodobenzoate and 3-buten-1-ol under palladium-catalyzed conditions [2]. This coupling reaction forms the crucial carbon-carbon bond necessary for establishing the benzoic acid moiety of the final pemetrexed structure. The subsequent steps involve bromination of the alkene product, followed by cyclization reactions to construct the pyrrolo[2,3-d]pyrimidine core system [2].
This synthetic route demonstrates significant advantages over traditional methodologies, achieving an overall yield of 34.9%, which represents a substantial improvement from the previously reported 12.8% yield in literature methods [1] [3]. The enhanced efficiency stems from the elimination of tedious workup procedures and the avoidance of environmentally unfriendly reagents that characterize earlier synthetic approaches [1].
The methodology successfully addresses several critical manufacturing challenges, including the formation and control of process-related impurities. Two specific impurities generated during this process have been comprehensively characterized through proton nuclear magnetic resonance spectroscopy, carbon-13 nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry [1]. The mechanistic understanding of impurity formation enables the implementation of suitable workup procedures for their effective removal [1].
Beyond the methyl 4-iodobenzoate route, several alternative synthetic pathways have been developed for pemetrexed disodium heptahydrate production. The convergent synthesis approach represents the most extensively documented methodology, employing 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and diethyl L-glutamate as key starting materials [4].
This convergent approach utilizes 2-chloro-4,6-dimethoxytriazine as the peptide coupling reagent in the presence of N-methylmorpholine to facilitate the formation of an active ester intermediate [4] [5]. The benzoic acid component undergoes activation for coupling through reaction with 2-chloro-4,6-dimethoxytriazine and N-methylmorpholine to form an active ester, which subsequently reacts with diethyl L-glutamate [4]. The peptide coupling product is typically isolated as the p-toluenesulfonic acid salt and then subjected to saponification to produce the free acid form of the drug substance [4].
Alternative coupling methodologies employ different reagents including N,N'-dicyclohexylcarbodiimide, hydroxybenzotriazole, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [5] [6]. These reagents offer varying advantages in terms of reaction conditions, yield optimization, and impurity profile management. The selection of appropriate coupling reagents depends on specific manufacturing requirements and quality target specifications.
Water-ethanol solvent systems have been developed as an alternative to traditional organic solvent combinations [7]. This approach utilizes isopropanol-water or ethanol-water mixtures in volume ratios ranging from 3:1 to 1:3, with preferred ratios between 6:4 and 4:6 [7]. The intermediate pemetrexed diethyl ester precipitates directly from the reaction mixture with purity exceeding 98%, eliminating the need for additional purification steps [7].
Process optimization for pemetrexed disodium heptahydrate synthesis focuses on several critical parameters that directly influence product quality, yield, and manufacturing efficiency. Temperature control represents a fundamental optimization parameter, with specific temperature ranges established for different synthetic steps [5] [6]. During the coupling reactions, temperatures are maintained at 5±2°C to minimize side reactions and impurity formation [5]. Subsequently, hydrolysis reactions are conducted at 20±2°C to ensure complete conversion while preventing decomposition [6].
pH control strategies are implemented throughout the synthetic process to optimize salt formation and precipitation efficiency [5] [6]. The formation of the disodium salt requires precise pH adjustment to 8.0, while acid precipitation steps require pH adjustment to approximately 3.0 [5]. These pH conditions ensure maximum precipitation efficiency and optimal crystal formation characteristics.
Solvent selection optimization involves the systematic evaluation of solvent systems to balance reaction efficiency, environmental considerations, and product quality [5] [6]. The preferred solvent combination for coupling reactions utilizes dimethylformamide and dichloromethane mixtures, while crystallization processes employ ethanol-water systems [5]. The development of more environmentally acceptable solvent systems continues to be a focus area for process improvement.
Reaction time optimization requires continuous monitoring through thin-layer chromatography and high-performance liquid chromatography to ensure complete conversion while minimizing over-reaction [4] [5]. Typical reaction times range from 3 to 24 hours depending on the specific synthetic step and reaction conditions employed.
Purification methodology optimization emphasizes the development of crystallization-based purification techniques that minimize the need for chromatographic separations [5] [6]. The isolation of pemetrexed diethyl ester in crystalline form with high purity enables subsequent steps to proceed without additional purification requirements [5]. This approach significantly reduces manufacturing complexity and associated costs.
The formation of process-related impurities during pemetrexed disodium heptahydrate synthesis occurs through well-characterized mechanisms that enable the development of targeted control strategies [4] [8] [9]. The N-methyl impurity, designated as Impurity A in pharmacopoeial specifications, forms through the decomposition of excess 2-chloro-4,6-dimethoxytriazine and N-methylmorpholine complex, which produces a methylating agent capable of methylating the N1-nitrogen of the dezazaguanine moiety [4] [9].
The N,N-dimethylformamidine impurity arises when dimethylformamide serves as the reaction solvent during the condensation reaction between the benzoic acid component and diethyl L-glutamate [4] [10]. This impurity formation mechanism involves the reaction of the amino group with dimethylformamide under the reaction conditions, resulting in the formation of the formamidine derivative [10].
Enantiomeric impurity formation, specifically the R-enantiomer of pemetrexed, occurs through two primary mechanisms [4] [9]. The first involves trace amounts of D-enantiomer present in commercial diethyl L-glutamate starting material [9]. The second mechanism involves racemization during alkaline hydrolysis of ethyl esters at ambient or elevated temperatures exceeding 30°C [4].
Dipeptide impurities, including both γ-dipeptide and α-dipeptide variants, form through the presence of monoester contaminants in the diethyl L-glutamate starting material [4] [9]. The α-ethyl L-glutamate contamination leads to γ-dipeptide impurity formation, while γ-ethyl L-glutamate contamination results in α-dipeptide impurity formation [4]. The α-dipeptide impurity formation involves racemization during the activation and coupling steps, resulting in diastereoisomeric mixtures [4].
Dimer impurity formation occurs during basic hydrolysis conditions, particularly when pemetrexed disodium is exposed to sodium hydroxide solutions at elevated temperatures [4] [10]. The European Pharmacopoeia describes the formation of these dimeric impurities through treatment with 0.1 M sodium hydroxide at 70°C for 40 minutes [10].
Control strategies for impurity minimization focus on optimization of reaction conditions, starting material purification, and process parameter control [8] [11]. Temperature and pH control during hydrolysis steps prevents enantiomeric impurity formation and minimizes dimer formation [11]. Purification of diethyl L-glutamate starting material eliminates monoester contaminants that lead to dipeptide impurity formation [4]. Solvent selection and reaction condition optimization minimize N,N-dimethylformamidine impurity formation [4].
Pemetrexed disodium exists in multiple hydrated forms, with the heptahydrate representing the most stable and pharmaceutically preferred crystalline form [12] [13]. The heptahydrate form demonstrates superior stability characteristics compared to alternative hydration states, including the hemipentahydrate form [12]. Stabilization of the heptahydrate form requires precise control of crystallization conditions and environmental parameters during processing and storage.
Water content determination through Karl Fischer titration provides the primary analytical method for monitoring and controlling the hydration state [13]. The heptahydrate form requires water content control within specified limits to maintain crystalline integrity and pharmaceutical performance characteristics [13].
Crystallization conditions for heptahydrate formation involve controlled precipitation from aqueous ethanol solutions with specific pH adjustment protocols [5] [6]. The crystallization process requires temperature control during cooling phases and controlled addition of anti-solvent to promote proper crystal formation [6]. The precipitation typically occurs through pH adjustment to 7.9±0.1 using hydrochloric acid solutions, followed by controlled cooling and aging procedures [5].
Environmental control during processing and storage prevents hydration state transitions that could compromise product quality [12] [14]. Storage conditions must maintain appropriate temperature and humidity ranges to preserve the heptahydrate crystalline structure [14]. The development of protective packaging systems ensures maintenance of optimal hydration states throughout the product lifecycle.
Process analytical technology implementation enables real-time monitoring of hydration states during manufacturing operations [15]. Powder X-ray diffraction and differential scanning calorimetry provide in-process monitoring capabilities for hydration state verification [12]. These analytical techniques enable immediate detection of hydration state changes and implementation of corrective actions when necessary.
Scale-up of pemetrexed disodium heptahydrate synthesis from laboratory to industrial production requires comprehensive evaluation of multiple technical and regulatory factors [16] [17] [18]. The transition from small-scale synthesis to commercial manufacturing involves optimization of equipment design, process control systems, and quality assurance protocols to ensure consistent product quality and regulatory compliance.
Manufacturing process validation represents a critical component of successful scale-up implementation [17] [18]. Process validation studies demonstrate the capability of the manufacturing process to consistently produce pemetrexed disodium heptahydrate meeting predetermined quality specifications [17]. Validation protocols typically include three consecutive commercial-scale batches that demonstrate process consistency and product quality reproducibility [18].
Equipment design considerations for large-scale production focus on reactor systems capable of maintaining precise temperature and pH control throughout the synthetic sequence [16] [19]. The selection of appropriate agitation systems ensures adequate mixing while preventing mechanical degradation of crystalline products [19]. Filtration and drying equipment must accommodate the handling requirements of cytotoxic compounds while maintaining product purity [18].
Process control system implementation enables real-time monitoring and control of critical process parameters [16] [17]. Advanced process control systems incorporate feedback mechanisms for temperature, pH, and reaction progress monitoring through in-line analytical techniques [17]. These systems ensure consistent process performance and enable rapid response to process deviations.
Quality control considerations for industrial production encompass both in-process and final product testing protocols [18] [19]. In-process controls include testing of key intermediates, monitoring of critical process parameters, and verification of impurity levels throughout the synthetic sequence [18]. Final product testing encompasses comprehensive analytical evaluation including assay, impurity determination, water content, and microbiological testing [19].
Regulatory compliance requirements for commercial production include adherence to current Good Manufacturing Practice guidelines and International Council for Harmonisation quality standards [16] [17]. Manufacturing facilities require appropriate containment systems for handling cytotoxic compounds and implementation of comprehensive quality management systems [18]. The development of robust change control procedures ensures maintenance of product quality throughout the commercial lifecycle [17].
Environmental and safety considerations for large-scale production encompass waste management protocols, occupational exposure control, and environmental impact minimization [20] [21]. The implementation of green chemistry principles reduces environmental impact while maintaining manufacturing efficiency [1]. Worker safety protocols include appropriate personal protective equipment, exposure monitoring, and emergency response procedures for cytotoxic compound handling [18].